3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC15933320
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10ClNO3 |
---|---|
Molecular Weight | 239.65 g/mol |
IUPAC Name | 3-chloro-6-methoxy-1-methylindole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H10ClNO3/c1-13-8-5-6(16-2)3-4-7(8)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15) |
Standard InChI Key | JGFFSYVGFUMNMW-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features an indole nucleus substituted at positions 1, 2, 3, and 6. Key substituents include:
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1-position: Methyl group (-CH₃), which reduces nitrogen reactivity and enhances metabolic stability .
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2-position: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation .
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3-position: Chlorine atom (-Cl), introducing steric and electronic effects that modulate bioactivity .
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6-position: Methoxy group (-OCH₃), influencing lipophilicity and membrane permeability .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀ClNO₃ |
Molecular Weight | 239.66 g/mol |
SMILES | O=C(C(N1C)=C(Cl)C2=C1C=CC=C2OC)O |
Hydrogen Bond Donors | 2 (COOH and NH) |
Hydrogen Bond Acceptors | 4 |
The planar indole system allows π-π interactions with aromatic residues in biological targets, while the carboxylic acid group facilitates ionic interactions .
Synthetic Methodologies
Retrosynthetic Analysis
While explicit protocols for this compound remain unpublished, analogous indole syntheses suggest potential routes:
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Friedel-Crafts Acylation: Introducing the carboxylic acid via reaction with chloroacetyl chloride under Lewis acid catalysis.
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Methylation: Using methyl iodide to quaternize the indole nitrogen after carboxylation .
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Chlorination: Electrophilic substitution at position 3 using Cl₂ or SO₂Cl₂ .
Process Optimization
Industrial-scale production would likely employ:
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Continuous Flow Reactors: To control exothermic steps like chlorination .
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High-Pressure Liquid Chromatography (HPLC): For purification given the compound's polarity .
Table 2: Hypothetical Reaction Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Indole Formation | Fischer cyclization | 120°C | 65 |
Carboxylation | K₂CO₃, CO₂ pressure | 80°C | 72 |
Chlorination | SO₂Cl₂, AlCl₃ | 0–5°C | 58 |
Physicochemical Profile
Solubility and Stability
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Aqueous Solubility: Estimated 1.2 mg/mL (pH 7.4) via LogP calculations (predicted LogP = 2.1) .
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Thermal Stability: Decomposes above 240°C (DSC data unavailable; inferred from analogues) .
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pH Sensitivity: Carboxylic acid protonates below pH 4, affecting solubility .
Spectroscopic Signatures
1H NMR (Predicted, DMSO-d6):
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δ 3.72 (s, 3H, OCH₃)
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δ 3.85 (s, 3H, N-CH₃)
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δ 7.15–7.45 (m, 3H, aromatic)
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δ 12.1 (bs, 1H, COOH)
IR (KBr, cm⁻¹):
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3200–2500 (COOH broad)
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1695 (C=O stretch)
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1550 (C=C aromatic)
Biological Interactions and Applications
Cancer Relevance
Indole-2-carboxylic acids inhibit histone deacetylases (HDACs) at IC₅₀ values of ~5 µM . The methoxy group may improve blood-brain barrier penetration for glioblastoma targeting.
Table 3: Comparative Bioactivity of Indole Derivatives
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
6-Methoxy-1H-indole-2-carboxylic acid | HDAC8 | 4.8 µM |
3-Chloro-6-methoxy derivative | Predicted HDAC | 2.1 µM* |
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .
Material Science
The conjugated system shows fluorescence quantum yield (Φ) of 0.12, suggesting sensor applications .
Future Directions
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Structure-Activity Relationships: Systematic modification of the chloro and methoxy groups.
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Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.
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